Product packaging for Captopril Methyl Ester(Cat. No.:CAS No. 176036-41-2)

Captopril Methyl Ester

Cat. No.: B7959336
CAS No.: 176036-41-2
M. Wt: 231.31 g/mol
InChI Key: NJJLWDSRKWBYRY-SFYZADRCSA-N
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Description

Captopril Methyl Ester ( 176036-41-2) is a high-purity chemical impurity and reference standard critical for the research, development, and quality control of Captopril, an essential angiotensin-converting enzyme (ACE) inhibitor medication . With the molecular formula C 10 H 17 NO 3 S and a molecular weight of 231.3 g/mol, its chemical name is (2S)-1-[(2S)-2-Methyl-3-sulphanylpropanoyl]pyrrolidine-2-carboxylic acid methyl ester . This compound is supplied with comprehensive characterization data, including COA, HNMR, CNMR, Mass, and HPLC spectra, in accordance with stringent regulatory guidelines such as ICH and USFDA . This compound serves as a vital tool for analytical scientists, specifically in analytical method development (AMV), method validation, and Quality Control (QC) applications . Its primary research value lies in supporting the commercial production and Abbreviated New Drug Application (ANDA) filing for Captopril-based pharmaceuticals, ensuring the consistency, safety, and efficacy of the final drug product by monitoring and controlling impurity profiles . As an ester derivative of Captopril, it provides a key model compound for studying the drug's analytical behavior and stability. Please note: this compound is intended for research and analytical purposes only. It is strictly for laboratory use and is not for diagnostic or therapeutic applications, nor for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO3S B7959336 Captopril Methyl Ester CAS No. 176036-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-7(6-15)9(12)11-5-3-4-8(11)10(13)14-2/h7-8,15H,3-6H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJLWDSRKWBYRY-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174259
Record name 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176036-41-2
Record name 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176036-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Captopril Methyl Ester

Esterification Reactions for Captopril (B1668294) Methyl Ester Synthesis

The primary route to Captopril Methyl Ester involves the esterification of the carboxylic acid group of captopril. Various reagents and conditions have been explored to achieve this transformation efficiently.

Direct Esterification Protocols and Optimization

Direct esterification of captopril can be challenging due to the presence of the thiol group, which is susceptible to oxidation. However, methods involving acid catalysis in methanol (B129727) have been reported. For instance, the reaction of captopril with methanol in the presence of an acid catalyst can yield the methyl ester. Optimization of these protocols often involves controlling the reaction temperature and time to maximize yield and minimize side reactions. A study on the synthesis of captopril derivatives explored the esterification of captopril and found that the reaction is reversible and can be driven towards the ester by heating under acidic conditions, achieving a yield of 66.6%. actascientific.com

Thionyl Chloride Mediated Esterification Procedures

A common and effective method for the synthesis of this compound involves the use of thionyl chloride (SOCl₂) in methanol. semanticscholar.orgorientjchem.org This reagent serves as both a catalyst and a dehydrating agent, facilitating the esterification process.

The procedure typically involves the slow, dropwise addition of thionyl chloride to a cold solution of captopril in absolute methanol. semanticscholar.orgorientjchem.org The reaction mixture is initially maintained at a low temperature (e.g., 0°C) and then allowed to warm to room temperature, followed by heating to drive the reaction to completion. orientjchem.org The excess solvent and thionyl chloride are subsequently removed, and the product is purified through extraction and drying. orientjchem.org This method is advantageous as it generally provides good yields of the desired ester. semanticscholar.org For example, one study reported the synthesis of this compound by adding an equimolar amount of thionyl chloride to a cold solution of captopril in absolute methanol, followed by heating. orientjchem.org Another detailed procedure involved adding 9.21 mmol of thionyl chloride to a cold (0°C) solution of 9.21 mmol of captopril in 20 ml of methanol over 30 minutes, followed by stirring at room temperature and then heating at 50-60°C for 4 hours. orientjchem.org

A chemoenzymatic flow synthesis of captopril also utilized thionyl chloride for a chlorination step, highlighting its utility in continuous flow processes which can offer advantages in safety and efficiency over traditional batch methods. d-nb.info

Boron Trifluoride/Methanol Mediated Methylation Techniques

Boron trifluoride-methanol (BF₃·MeOH) is another effective reagent for the methylation of carboxylic acids and is used in the synthesis of this compound. researchgate.netmdpi-res.comscribd.comessentialproducts.co.zathermofisher.comresearchgate.net This Lewis acid catalyst promotes the esterification reaction between captopril and methanol. essentialproducts.co.za

In a reported synthesis, methylation of a captopril precursor with BF₃/MeOH was used to produce the methyl ester in a 75% yield. researchgate.net The BF₃·MeOH complex is a commercially available solution and offers a convenient method for esterification. thermofisher.com However, it is a corrosive and flammable reagent that requires careful handling. essentialproducts.co.za While widely used, some sources suggest that BF₃-methanol can lead to the formation of artifacts and may not be suitable for all applications, recommending critical evaluation of its use. researchgate.net

Stereochemical Considerations in this compound Synthesis

Captopril possesses two chiral centers, leading to the possibility of four stereoisomers. The biological activity of captopril resides primarily in the (S,S)-isomer. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

The synthesis of captopril and its derivatives, including the methyl ester, often results in a mixture of diastereomers if non-stereoselective methods are employed. google.com The formation of these diastereomeric mixtures necessitates resolution to isolate the desired active isomer.

Several strategies have been developed for the resolution of captopril and its precursors. Fractional crystallization of diastereomeric salts formed with optically active amines is a common method. google.comgoogle.com For instance, the resolution of captopril precursors can be achieved by forming diastereomers with optically active amines, which can then be separated by crystallization. google.com

High-performance liquid chromatography (HPLC) is another powerful tool for the separation and analysis of captopril diastereomers. actascientific.comnih.gov A direct reversed-phase HPLC method using a teicoplanin stationary phase has been developed for the separation of captopril and its (2R, 2S)-diastereoisomer, as well as their rotational isomers. nih.gov Chiral HPLC analysis has also been used to resolve the four isomers of this compound. actascientific.com The synthesis of new captopril derivative epimers has been achieved through the conjugate addition of thiols to an α,β-unsaturated system, where stereoselective crystallization allowed for the isolation of one epimer in good yield. researchgate.net

Biocatalytic methods offer a highly stereoselective approach to the synthesis of chiral compounds, including intermediates for captopril synthesis. d-nb.inforesearchgate.netmdpi.comresearchgate.net Esterases, for example, are effective catalysts for the synthesis of ester bonds and can be used to produce homochiral compounds, avoiding the formation of undesirable stereoisomers. researchgate.net

A chemoenzymatic flow synthesis of enantiomerically pure captopril has been developed, which starts with a biocatalyzed regio- and stereoselective oxidation of a prochiral diol using immobilized whole cells of Acetobacter aceti. d-nb.inforesearchgate.net This step produces a chiral intermediate with high enantiomeric excess (96-97% ee). d-nb.inforesearchgate.net

Furthermore, an esterase from Pseudomonas putida IFO12996 has been identified that can stereoselectively hydrolyze the methyl ester of dl-β-acetylthioisobutyric acid (a key intermediate for captopril synthesis) to produce d-β-acetylthioisobutyric acid with a high enantiomeric excess. nih.gov This enzymatic resolution provides an efficient route to the desired enantiomer for captopril synthesis. nih.gov These biocatalytic approaches represent a greener and more efficient alternative to traditional chemical methods for obtaining stereochemically pure captopril and its derivatives. d-nb.inforesearchgate.netmdpi.com

Precursor Chemistry for this compound and Analogues

The foundation of synthesizing this compound and its analogues lies in the careful preparation of its constituent parts. This involves the synthesis of a thiol-protected side chain and the utilization of L-proline and its esterified forms.

Synthesis of Thiol-Protected Captopril Precursors

A crucial step in the synthesis of captopril and its derivatives is the protection of the reactive thiol group to prevent unwanted side reactions during the coupling process. wikipedia.org This is often achieved by using a protecting group, such as an acetyl group, to form a thioacetate. For instance, (2S)-3-acetylthio-2-methylpropanoyl chloride is a common precursor used in captopril synthesis. wikipedia.org This acyl chloride can then be reacted with L-proline. The thiol-protecting group's role is not only to shield the thiol but also to facilitate the separation of diastereomeric mixtures through processes like self-fractional crystallization. google.com

The synthesis of these precursors can be initiated from various starting materials. One approach involves the use of microbiologically derived, optically active 3-hydroxy-2-D-methylpropanoic acid, which can be converted to the key intermediate, 3-chloro-2-D-methylpropanoyl chloride, by treatment with thionyl chloride. jst.go.jp Another method starts from 2-(trifluoromethyl)acrylic acid or (E)-4,4,4-trifluorobut-2-enoic acid, which are reacted with thioacetic acid to produce the corresponding thiol-protected precursors. uit.no These precursors are then ready for coupling with the proline moiety.

Coupling Reactions Involving L-Proline and its Esterified Derivatives

The formation of the amide bond between the thiol-protected side-chain and the proline ring is a central reaction in the synthesis of captopril and its analogues. wikipedia.org L-proline or its esterified derivatives, such as L-proline methyl ester, serve as the amine component in this coupling reaction. uq.edu.augoogle.com

The esterification of L-proline to its methyl ester can be readily achieved using thionyl chloride in methanol. uq.edu.au This esterified proline derivative is then coupled with a thiol-protected alkanoic acid. uq.edu.au For example, L-proline methyl ester hydrochloride can be coupled with 3-(acetylthio)propanoic acid or 4-(acetylthio)butanoic acid to yield the corresponding amides. uq.edu.au Coupling agents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and N,N-diisopropylethylamine (DIPEA) are often employed to facilitate this amide bond formation. uq.edu.au

The reaction of (2S)-3-acetylthio-2-methylpropanoyl chloride with L-proline under basic conditions is a well-established method for synthesizing captopril. wikipedia.org Following the coupling, the protecting group on the thiol is removed to yield the final active compound. wikipedia.org

Advanced Synthetic Routes for Captopril Analogues Incorporating Ester Moieties

To explore new therapeutic possibilities and modify the properties of captopril, researchers have developed advanced synthetic routes to create analogues that incorporate ester functionalities. These modifications can be introduced on the mercaptoalkanoyl side-chain or the proline ring itself.

Modification of the Mercaptoalkanoyl Side-Chain via Ester Bonds

Modifications to the mercaptoalkanoyl side-chain of captopril can involve the introduction of ester linkages to alter the molecule's length and flexibility. Research into captopril analogues has explored varying the length of this side-chain. nih.gov While direct ester bond incorporation within the main chain is less common, the principle of modifying the side-chain's properties is a key strategy. For instance, the synthesis of analogues with different lengths of the pendent thiol chain has been investigated to understand its impact on inhibitory activity. uq.edu.au

Proline Ring Modifications and Derived Ester Linkages

A more common strategy for introducing ester moieties is through the modification of the proline ring. One such modification involves replacing the carboxylate group with a (carboxylmethoxy)methyl group. uq.edu.au This is achieved by starting with Boc-protected D-prolinol, which is O-alkylated with tert-butyl bromoacetate. uq.edu.au Following deprotection and coupling with a thiol-protected side chain, this route yields captopril analogues with an ester linkage extending from the proline ring. uq.edu.au This modification aims to alter the distance and orientation of the key binding groups. uq.edu.aunih.gov

Another approach involves the synthesis of dipeptides where another amino acid is coupled to the proline moiety of captopril. For example, the disulfide form of captopril can be coupled with L-phenylalanine methyl ester (L-Phe-OMe) using a coupling agent like DCC. Subsequent cleavage of the ester group yields a captopril analogue with an additional amino acid residue.

Enzymatic Biotransformation and Metabolism of Captopril Methyl Ester

In Vitro Enzymatic Hydrolysis Studies of Captopril (B1668294) Methyl Ester

In vitro studies are fundamental in characterizing the metabolic pathways of ester prodrugs like Captopril Methyl Ester. These studies typically utilize isolated enzymes or tissue homogenates to investigate the role of esterases, determine the kinetics of the hydrolysis reaction, and predict the metabolic fate of the compound in vivo.

Role of Esterases in this compound Hydrolysis

Esterases are a diverse group of enzymes that catalyze the cleavage of ester bonds, playing a critical role in both the detoxification of xenobiotics and the activation of ester-containing prodrugs. The hydrolysis of this compound to Captopril is dependent on the activity of these enzymes in various tissues.

Porcine Liver Esterase (PLE) is a well-characterized carboxylesterase (EC 3.1.1.1) widely used in biochemical research and organic synthesis due to its broad substrate specificity and stereoselectivity. wikipedia.org It serves as a valuable in vitro model for studying the metabolism of ester-containing compounds. biocompare.com In studies involving Captopril ester derivatives, PLE has been employed to determine rates of metabolism. researchgate.netnih.gov These enzymes are known to efficiently catalyze the hydrolysis of carboxylic acid esters to their corresponding alcohols and carboxylic acids. nih.gov Research has shown a strong correlation between the metabolic rates observed with in-vitro porcine liver esterase and those seen in skin models, indicating its utility in predicting metabolic behavior in other tissues. researchgate.netnih.gov

The skin possesses its own metabolic machinery, including esterase enzymes that can hydrolyze drugs administered transdermally. To evaluate this, in vitro studies have used preparations from porcine ear skin to measure the metabolism rates of Captopril ester derivatives. researchgate.netnih.gov Research confirms that cutaneous esterases are capable of metabolizing ester prodrugs, though the rate of this transformation can be slow. researchgate.net For Captopril esters, a strong relationship was established between the hydrolysis rates observed in porcine ear skin and those determined using porcine liver esterase, suggesting that skin metabolism can be significant and is well-modeled by liver enzyme preparations. researchgate.netnih.gov

In humans, the two primary carboxylesterases involved in drug metabolism are hCE1 and hCE2. nih.govnih.gov These enzymes exhibit distinct tissue distribution and substrate specificity. nih.gov hCE1 is predominantly found in the liver, while hCE2 is highly expressed in the small intestine. nih.govnih.gov Their substrate preference is a key determinant of which enzyme will be the primary route of hydrolysis for a given ester prodrug. nih.gov

hCE1 generally prefers substrates with a large acyl group and a small alcohol group. Conversely, hCE2 favors substrates with a small acyl group and a large alcohol group. nih.govnih.gov this compound is composed of a relatively bulky acyl moiety (Captopril) and a small alcohol moiety (methyl group). Based on these structural characteristics, hCE1 would be the predominant enzyme responsible for its hydrolysis in the human liver. nih.govnih.gov

Microbial esterases and lipases are increasingly utilized in biotechnology and pharmaceutical synthesis for their ability to perform stereoselective transformations. nih.govmdpi.com These enzymes can discriminate between enantiomers of a racemic mixture, a process known as kinetic resolution, or between enantiotopic groups within a single molecule. wikipedia.orgmdpi.com This high degree of stereoselectivity is valuable for producing optically pure chiral compounds, which is often a requirement for modern pharmaceuticals. mdpi.com

While specific studies on the stereoselective hydrolysis of this compound using microbial esterases are not extensively documented in the reviewed literature, this enzymatic approach represents a significant potential application. Such a process could be employed to selectively hydrolyze one stereoisomer from a racemic mixture of a Captopril ester derivative, thereby providing an efficient route to the desired enantiomerically pure active drug. mdpi.comresearchgate.net

Kinetics of Ester Hydrolysis and Reaction Rate Determination

The study of reaction kinetics provides quantitative insight into the rate at which this compound is converted to its active form. In vitro metabolism studies of Captopril ester derivatives have demonstrated that the hydrolysis follows a pseudo-first-order kinetic model. researchgate.netnih.gov The metabolism has been described as relatively slow, with the rate of hydrolysis varying based on the specific ester derivative. researchgate.netnih.gov Among the n-alkyl carboxyl esters of Captopril, the ethyl ester was observed to have the highest rate of metabolism. researchgate.netnih.gov

The table below summarizes the comparative metabolism rates for Captopril ester prodrugs based on in vitro findings.

CompoundRelative Rate of MetabolismKinetic ModelReference
Captopril Ethyl EsterHighest among n-alkyl estersPseudo first-order researchgate.netnih.gov
Captopril Ester Prodrugs (general)Relatively slowPseudo first-order researchgate.netnih.gov

Impact of Ester Chain Length on Metabolism Rates and Profiles

The enzymatic hydrolysis of captopril ester prodrugs is a critical step in their bioactivation. Research has demonstrated that the length of the n-alkyl ester chain significantly influences the rate of this metabolic conversion. In-vitro studies utilizing porcine liver esterase have shown that the metabolism of these prodrugs follows pseudo first-order kinetics.

Below is an illustrative data table representing the relative metabolism rates of captopril esters with varying chain lengths, as inferred from qualitative descriptions in research findings.

Captopril Ester ProdrugRelative Rate of Metabolism (Porcine Liver Esterase)
This compoundBaseline
Captopril Ethyl EsterHighest
Captopril Propyl EsterIntermediate
Captopril Butyl EsterIntermediate

This table is illustrative and based on the qualitative finding that the ethyl ester exhibits the highest rate of metabolism. Precise kinetic constants are not available in the cited sources.

Interestingly, while the ethyl ester is metabolized most rapidly, the methyl ester of captopril has been identified as demonstrating optimal inhibition of the angiotensin-converting enzyme among the tested prodrugs science.gov. This highlights a potential trade-off between the rate of bioactivation and the intrinsic inhibitory activity of the ester prodrug itself.

Prodrug Conversion Mechanisms and Bioactivation of Captopril Esters

The therapeutic efficacy of captopril esters is entirely dependent on their successful conversion into the active drug, captopril, within the body. This bioactivation is achieved through specific enzymatic pathways.

Ester Cleavage Pathways to Yield Active Carboxylic Acid

The primary mechanism for the bioactivation of captopril ester prodrugs is the enzymatic hydrolysis of the ester bond science.gov. This reaction is catalyzed by esterase enzymes, which are abundant in various tissues, including the liver and skin. The hydrolysis of the ester moiety unmasks the carboxylic acid group, which is crucial for the molecule's ability to bind to and inhibit the angiotensin-converting enzyme.

The general pathway for this conversion can be represented as follows:

This compound + H₂O ---(Esterase)--> Captopril + Methanol (B129727)

This enzymatic cleavage is a vital step, as the esterified form of the drug, while potentially having improved physicochemical properties for absorption, is not pharmacologically active as an ACE inhibitor.

Factors Influencing Prodrug Hydrolysis and Subsequent Bioactivation

Several factors can influence the rate and extent of prodrug hydrolysis and, consequently, the bioactivation of captopril esters. A key determinant is the specific esterase enzymes involved and their tissue distribution. For instance, in-vitro studies have established a strong correlation between the metabolism rates observed with porcine liver esterase and those in porcine ear skin, suggesting that esterases in the skin can also contribute to the bioactivation of topically applied captopril prodrugs science.gov.

The chemical structure of the prodrug itself plays a pivotal role. As discussed, the length of the alkyl ester chain has a direct impact on the rate of enzymatic cleavage. Furthermore, the lipophilicity of the prodrug, which is influenced by the ester chain length, can affect its ability to partition into cellular membranes and access the esterase enzymes.

The following table summarizes the key factors that influence the hydrolysis and bioactivation of captopril ester prodrugs.

FactorInfluence on Hydrolysis and Bioactivation
Ester Chain Length Directly impacts the rate of enzymatic cleavage, with the ethyl ester showing the highest rate in some studies.
Enzyme Specificity and Location The type and concentration of esterases in different tissues (e.g., liver, skin) will determine the site and efficiency of bioactivation.
Lipophilicity Affects the prodrug's ability to cross biological membranes to reach the site of enzymatic conversion.
Aqueous Solubility Can influence the availability of the prodrug for enzymatic action, particularly in aqueous biological fluids.

Molecular Interactions and Angiotensin Converting Enzyme Ace Inhibition Studies

Angiotensin-Converting Enzyme (ACE) Binding Mechanisms

The binding of Captopril-like inhibitors to the ACE active site is a multifaceted process involving coordination chemistry, hydrogen bonding, and lipophilic interactions. The enzyme's active site contains a catalytic zinc ion and distinct sub-pockets (S1, S2, S1', S2') that accommodate the inhibitor's functional groups.

A critical interaction for the inhibitory function of Captopril (B1668294) and its derivatives is the coordination of the sulfhydryl (-SH) group with the essential zinc (Zn²⁺) ion located in the active center of ACE. This interaction is a principal anchor for the inhibitor within the enzyme. The thiol group of Captopril forms a direct, strong coordinate bond with the zinc ion, effectively blocking the enzyme's catalytic machinery from accessing its substrate, Angiotensin I.

Captopril Methyl Ester retains this crucial sulfhydryl group, and therefore, its primary mechanism of zinc binding is identical to that of Captopril. The thiol group chelates the catalytic zinc ion, initiating the inhibition of the enzyme. This strong thiolate-zinc coordination is considered a cornerstone of the high potency observed in this class of inhibitors.

Beyond the pivotal zinc coordination, the stability of the inhibitor-enzyme complex is significantly enhanced by a network of hydrogen bonds and lipophilic interactions. In the parent Captopril molecule, the terminal carboxylate group of the proline residue is a key participant in these interactions. It forms strong ionic and hydrogen bonds with positively charged and polar amino acid residues in the S2' subsite, including Lys511, Gln281, and Tyr520. Additionally, the amide carbonyl group of Captopril forms crucial hydrogen bonds with His353 and His513.

The defining feature of this compound is the conversion of the proline's terminal carboxyl group (-COOH) into a methyl ester (-COOCH₃). This modification fundamentally alters the interactions within the S2' pocket. By masking the carboxylic acid, the methyl ester derivative loses the ability to form the strong ionic and hydrogen bonds with Lys511, Gln281, and Tyr520 that are characteristic of Captopril binding. While the hydrogen bonds involving the amide carbonyl group remain intact, the interaction profile at the S2' site is significantly changed. This modification increases the lipophilicity of the molecule, which can influence its fit within hydrophobic regions of the active site.

ACE Inhibitory Potency of this compound and its Derivatives

The potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ACE activity by 50%. Captopril is known to be a highly potent inhibitor, with reported IC50 values in the low nanomolar range.

Captopril is a benchmark for ACE inhibition, exhibiting high potency. Its IC50 value has been consistently reported in the low nanomolar range, with typical values cited between 6 nM and 25 nM.

While this compound is primarily considered a prodrug—a molecule that is converted to the active form (Captopril) in the body—studies have shown that it possesses intrinsic ACE inhibitory activity. Research on a series of Captopril ester prodrugs has indicated that all the prodrugs behaved as angiotensin-converting enzyme inhibitors, with the methyl ester derivative demonstrating optimum inhibition among the tested esters. This suggests that even before hydrolysis, the methyl ester can effectively inhibit the enzyme. However, its potency is reduced compared to the parent drug due to the loss of the critical carboxylate interactions. Specific IC50 values for this compound are not widely reported in publicly available literature, but it is understood to be less potent in vitro than Captopril.

Table 1: Comparative ACE Inhibitory Potency

CompoundReported IC50 ValueKey Structural Feature
Captopril~6-25 nMFree sulfhydryl and carboxyl groups
This compoundLess potent than CaptoprilEsterified carboxyl group
Other Ester Derivatives (e.g., Ethyl, Propyl)Variable; generally less potent than CaptoprilEsterified carboxyl group

Note: The IC50 value for this compound is qualitatively described as being less potent than Captopril in vitro. Specific quantitative data is not consistently available in literature.

The introduction of the methyl ester group has a dual effect on the molecule's profile as an ACE inhibitor.

Reduced In Vitro Potency: As previously discussed, the esterification of the proline carboxylate prevents the formation of key hydrogen and ionic bonds within the ACE active site. This loss of critical binding interactions leads to a lower binding affinity for the enzyme compared to the parent Captopril, resulting in a higher IC50 value and thus, lower in vitro potency.

Prodrug Characteristics: The primary rationale for creating ester derivatives of Captopril is to produce a prodrug. The methyl ester group increases the lipophilicity of the compound. This enhanced lipophilicity can improve pharmacokinetic properties, such as absorption through biological membranes. Once absorbed, the ester is designed to be hydrolyzed by esterase enzymes in the plasma and tissues, releasing the highly active parent drug, Captopril, at the site of action.

Structure-Activity Relationship (SAR) Investigations of Captopril Esters

The study of Captopril esters provides valuable insights into the structure-activity relationships (SAR) of ACE inhibitors. The core requirements for high-potency inhibition are well-established:

A Zinc-Binding Group: The sulfhydryl group is a powerful zinc chelator, contributing significantly to the inhibitor's potency.

A Terminal Carboxylate: A negatively charged carboxylate group on the N-ring (the proline moiety) is crucial for mimicking the C-terminus of natural substrates and forming strong ionic interactions in the S2' subsite.

Optimal Stereochemistry: The specific (S,S) stereoconfiguration is necessary for the correct orientation of the functional groups within the chiral active site of the enzyme.

Computational Chemistry and Molecular Modeling in ACE Inhibition Research

Computational methods are invaluable tools for understanding the molecular basis of ACE inhibition by compounds like this compound. These techniques provide insights into binding modes, interaction energies, and the stability of the enzyme-inhibitor complex.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor's active site. For Captopril and its analogues, these simulations have elucidated the key interactions responsible for ACE inhibition. The primary binding interaction involves the sulfhydryl (-SH) group of Captopril, which coordinates with the catalytic zinc ion (Zn2+) in the enzyme's active site. nih.govstereoelectronics.org

In addition to the zinc coordination, several hydrogen bonds stabilize the complex. The carbonyl oxygen of Captopril forms strong hydrogen bonds with the residues His353 and His513. nih.govjapsonline.com The terminal carboxylate group of the proline moiety interacts with Tyr520, Lys511, and Gln281 through hydrogen and ionic bonds. nih.govstereoelectronics.orgjapsonline.com Docking studies consistently show these interactions are crucial for high-affinity binding. The binding affinity of Captopril has been calculated in silico, with reported values around -6.36 kcal/mol. japsonline.com These simulations provide a detailed atomic-level view of how Captopril fits into the ACE active site, confirming the importance of the functional groups discussed in the structure-activity relationship studies.

Captopril MoietyInteracting ACE Residue/IonType of InteractionReference
Sulfhydryl (-SH)Zn2+Coordination/Thiolate binding nih.govstereoelectronics.org
Carbonyl (C=O)His353, His513Hydrogen Bond nih.govjapsonline.com
Carboxyl (-COOH)Gln281, Lys511, Tyr520Hydrogen Bond, Ionic Bond nih.govstereoelectronics.orgjapsonline.com

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-enzyme interaction than static docking models. By simulating the movements of atoms over time, MD can assess the stability of the docked complex. semanticscholar.org For ACE inhibitors, MD simulations are used to confirm that the binding mode predicted by docking is stable under physiological conditions. plos.org

A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the protein backbone atoms from their initial positions. A stable RMSD value over the course of the simulation indicates that the protein-ligand complex has reached equilibrium and is not undergoing major conformational changes. plos.org Studies on the ACE-Captopril complex have reported low and stable RMSD values, with an average of 0.14 ± 0.01 nm, demonstrating the stability of the binding. semanticscholar.orgtandfonline.com These simulations provide strong evidence that the interactions observed in docking are maintained over time, confirming a stable and potent inhibitory complex. semanticscholar.org

ComplexAverage RMSD (nm)IndicationReference
ACE-Captopril0.14 ± 0.01Stable Complex semanticscholar.orgtandfonline.com
ACE-Lisinopril0.16 ± 0.01Stable Complex semanticscholar.orgtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical relationship between the chemical structures of compounds and their biological activities or physicochemical properties. nih.govmeilerlab.org These models were instrumental in the rational design of early ACE inhibitors. nih.gov

In QSAR studies of Captopril derivatives, various molecular descriptors (e.g., topological indices, electronic properties, and steric parameters) are calculated for a series of compounds. researchgate.net These descriptors are then correlated with their experimentally measured inhibitory activities (such as IC50 values) using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.netresearchgate.net A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors. nih.govresearchgate.net Similarly, QSPR models can be developed to predict properties like membrane permeability, which is crucial for oral bioavailability. These in silico models help to prioritize which Captopril analogues, such as this compound, should be synthesized and tested, accelerating the drug discovery process. nih.gov

Pharmacophore Modeling and Ligand Design for this compound Analogues

Pharmacophore modeling is a cornerstone in rational drug design, defining the essential spatial arrangement of molecular features necessary for a molecule to interact with a specific biological target. In the context of Angiotensin-Converting Enzyme (ACE) inhibitors, pharmacophore models have been extensively developed, primarily based on the structure of potent inhibitors like captopril. These models are crucial for designing novel analogues with improved affinity, selectivity, and pharmacokinetic profiles.

The established pharmacophore for captopril-like ACE inhibitors generally consists of three key features: a terminal carboxyl group that forms a negative ionic feature, an amide carbonyl group acting as a hydrogen bond acceptor, and a hydrophobic pyrrolidine (B122466) residue. tandfonline.com Additionally, a crucial component is an effective zinc-ligating group, such as the thiol group in captopril, which coordinates with the Zn²⁺ ion in the enzyme's active site. nih.govscholarsresearchlibrary.com The terminal carboxyl group is particularly vital, engaging in interactions with key amino acid residues like Lys511 and Gln281, thus anchoring the inhibitor to the enzyme. sciencebiology.org

This compound is a direct derivative of captopril where the essential terminal carboxyl group is chemically modified into a methyl ester. This esterification neutralizes the negative ionic charge and blocks the group's ability to form critical ionic and hydrogen bonds within the ACE active site. Consequently, the direct ACE inhibitory activity of this compound is significantly diminished compared to its parent compound, captopril.

The primary role of this compound in ligand design is not as a direct inhibitor but as a prodrug. nih.govoup.com A prodrug is an inactive or less active molecule that is metabolized in vivo to release the active parent drug. The design of ester prodrugs of captopril, including the methyl, ethyl, and butyl esters, has been explored as a strategy to enhance properties such as percutaneous absorption for transdermal delivery. nih.govoup.com The increased lipophilicity of the ester form allows for better penetration through the skin, after which endogenous esterase enzymes are expected to hydrolyze the ester bond, releasing active captopril at the desired site or into systemic circulation. nih.gov

In one study comparing a series of captopril ester prodrugs, the methyl ester was reported to display optimum inhibition, which is understood as a combined effect of its permeability and subsequent metabolic conversion back to the active captopril form. researchgate.net This highlights a key principle in ligand design: the temporary modification of a critical pharmacophoric feature to overcome pharmacokinetic barriers.

Further research in ligand design has involved creating more complex conjugates. For instance, (-)-epicatechin-4β-S-captopril methyl ester (ECC) is a novel compound developed through the reaction of grape seed proanthocyanidin (B93508) extract with captopril. In vivo studies suggest that this conjugate can release this compound and epicatechin, with the former being a precursor to the active drug, captopril. This approach aims to combine the therapeutic effects of both molecules.

The table below summarizes the key pharmacophoric features of captopril and how this compound relates to this model.

Table 1: Pharmacophore Feature Comparison

Pharmacophore Feature Role in ACE Inhibition Captopril Status This compound Status
Terminal Carboxyl Group Forms ionic bond with active site residues (e.g., Lys511). Critical for anchoring. Present and ionized (COO⁻) Absent (masked as COOCH₃)
Zinc-Binding Group (Thiol) Coordinates with the catalytic Zn²⁺ ion. Present (-SH) Present (-SH)
Amide Carbonyl Group Acts as a hydrogen bond acceptor. Present (C=O) Present (C=O)

| Pyrrolidine Ring | Provides a hydrophobic feature that fits into the S₂' subsite of ACE. | Present | Present |

The following table details various captopril derivatives and their primary design rationale.

Table 2: Design Rationale for Captopril Derivatives

Compound Name Derivative Type Design Rationale
This compound Ester Prodrug To increase lipophilicity and enhance percutaneous absorption for potential transdermal delivery. nih.govoup.com
Captopril Ethyl Ester Ester Prodrug To enhance transdermal flux by increasing lipophilicity. nih.gov
Captopril Propyl Ester Ester Prodrug Part of a series to study the effects of alkyl chain length on prodrug performance.
Captopril Butyl Ester Ester Prodrug Part of a series to study the effects of alkyl chain length on prodrug performance for transdermal delivery. nih.gov

| (-)-epicatechin-4β-S-captopril methyl ester (ECC) | Conjugate Prodrug | To act as a prodrug releasing this compound and epicatechin, potentially offering synergistic effects. |

Future Directions and Emerging Research Avenues in Captopril Methyl Ester Studies

Rational Design of Next-Generation Captopril (B1668294) Methyl Ester Analogues for Specific Enzyme Targets

The initial design of ACE inhibitors was a landmark in rational drug design, targeting the zinc-dependent dipeptidase responsible for converting angiotensin I to the vasoconstrictor angiotensin II. nih.govresearchgate.net Captopril was developed based on the hypothesis that ACE functioned similarly to carboxypeptidase A. guidechem.com The key to its inhibitory activity lies in specific functional groups that interact with the enzyme's active site, including a terminal carboxyl group and a zinc-binding group. nih.govlaskerfoundation.org The sulfhydryl group in captopril, while contributing to potent inhibition, is also associated with certain side effects, prompting the design of new analogues. nih.gov

A significant advancement in the field has been the discovery that ACE consists of two distinct catalytic domains: the N-domain and the C-domain. nih.govfrontiersin.org The C-domain is primarily responsible for blood pressure regulation, while the N-domain has different substrate specificities. nih.gov This dual-domain structure presents an opportunity for the rational design of domain-selective inhibitors, which could lead to next-generation drugs with improved efficacy and safety profiles. nih.gov

Future research will focus on designing Captopril Methyl Ester analogues that exhibit selectivity for either the N- or C-domain of ACE. This can be achieved through structure-based drug design, utilizing high-resolution crystal structures of ACE in complex with inhibitors. nih.govfrontiersin.org By understanding the specific interactions between the inhibitor and the amino acid residues within each domain's active site, medicinal chemists can modify the structure of this compound to enhance its affinity for one domain over the other. This approach involves sophisticated techniques like computer-aided drug design (CADD) to model and predict the binding of new analogues. semanticscholar.org

Table 1: Key Concepts in the Rational Design of this compound Analogues

Design Strategy Rationale Potential Outcome
Domain-Selective Inhibition Target either the N- or C-domain of ACE with high specificity. nih.gov Development of inhibitors with fewer side effects and potentially novel therapeutic applications. nih.govfrontiersin.org
Structure-Activity Relationship (SAR) Studies Modify functional groups to understand their impact on binding and activity. nih.govlaskerfoundation.org Optimization of potency and selectivity.
Scaffold Hopping and Mimicry Design novel molecular frameworks that retain key binding interactions. semanticscholar.orgnih.gov Discovery of new chemical entities with improved properties.

| Structure-Based Drug Design | Utilize 3D structures of ACE to guide the design of complementary inhibitors. nih.gov | Creation of highly potent and selective analogues. |

Integration of Advanced Computational Approaches for Prodrug Design and Optimization

This compound is a prodrug of captopril, meaning it is an inactive precursor that is converted to the active drug in the body. wikipedia.org The design and optimization of prodrugs can be significantly enhanced by the integration of advanced computational approaches. mdpi.com These in silico methods allow researchers to predict and analyze the properties of drug candidates, reducing the time and cost associated with experimental studies. mdpi.comnih.gov

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are invaluable tools in prodrug design. researchgate.netijisrt.comnih.gov Molecular docking can predict how a this compound analogue will bind to the active site of esterase enzymes responsible for its conversion to captopril. ijisrt.com This information can be used to design prodrugs with optimal activation rates.

QSAR models can establish a mathematical relationship between the chemical structure of a series of this compound analogues and their pharmacokinetic properties, such as absorption and metabolism. researchgate.net This allows for the prediction of the properties of novel, unsynthesized compounds. Molecular dynamics simulations can provide insights into the dynamic behavior of the prodrug and its interaction with enzymes and biological membranes over time, helping to optimize its stability and permeability. mdpi.com

Table 2: Computational Approaches in this compound Prodrug Optimization

Computational Method Application in Prodrug Design Expected Benefit
Molecular Docking Predicts the binding orientation and affinity of the prodrug to activating enzymes. ijisrt.com Design of prodrugs with controlled and efficient release of the active drug.
QSAR Correlates chemical structure with pharmacokinetic and pharmacodynamic properties. researchgate.net Rapid screening and prioritization of new prodrug candidates with desirable properties.
Molecular Dynamics (MD) Simulations Simulates the movement and interaction of the prodrug with its biological environment. mdpi.com Improved understanding of prodrug stability, transport, and enzymatic conversion.

| ADME/T Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov | Early identification of candidates with poor pharmacokinetic profiles or potential toxicity. |

Development of Novel Biocatalytic Synthesis Enhancements for Stereoselective Production

Captopril has two chiral centers, meaning it can exist in different stereoisomeric forms. nih.gov The therapeutic activity of such molecules is often dependent on their specific stereochemistry. Therefore, the stereoselective synthesis of this compound is crucial to ensure the production of the desired active isomer. researchgate.net Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly approach to achieve high stereoselectivity. researchgate.netutm.my

Esterases are a class of enzymes that can be used as effective biocatalysts for the synthesis and hydrolysis of esters, making them highly suitable for the production of homochiral compounds like this compound. researchgate.net The use of microbial esterases is particularly advantageous as they can be produced in large quantities through fermentation. researchgate.net Future research is focused on discovering and engineering novel esterases with enhanced activity, stability, and selectivity for the synthesis of this compound.

Furthermore, advancements in bioreactor technology, such as the use of membrane bioreactors, can significantly improve the efficiency of biocatalytic processes. utm.my Membrane bioreactors allow for the retention and reuse of the enzyme, reducing costs and simplifying downstream processing. utm.my These systems can be optimized for continuous production, leading to higher yields and more sustainable manufacturing of enantiomerically pure this compound. utm.my

Table 3: Enhancements in Biocatalytic Synthesis of this compound

Technology Description Advantage
Enzyme Engineering Modifying the structure of esterases to improve their catalytic properties. Higher selectivity, activity, and stability under process conditions.
Microbial Strain Development Identifying or genetically modifying microorganisms to produce highly efficient esterases. researchgate.net Cost-effective and scalable enzyme production.
Membrane Bioreactors Utilizing membranes to retain the biocatalyst within the reactor. utm.my Enables continuous processing, enzyme recycling, and improved product purity.

| Immobilization Techniques | Attaching enzymes to a solid support to enhance stability and reusability. | Increased operational stability and ease of separation from the reaction mixture. |

Exploration of Novel Analytical Platforms for High-Throughput Metabolite Profiling and Characterization

A thorough understanding of the metabolic fate of this compound is essential for its development and clinical use. This requires sensitive and robust analytical methods for the identification and quantification of the parent prodrug and its metabolites in biological matrices. smpdb.ca The analysis of captopril is challenging due to its lack of a strong UV-absorbing chromophore and its susceptibility to oxidation. nih.govphmethods.net

Modern analytical platforms, particularly those based on liquid chromatography coupled with mass spectrometry (LC-MS), have become indispensable for drug metabolism studies. pensoft.net High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) provide excellent separation of analytes, while tandem mass spectrometry (MS/MS) offers high sensitivity and specificity for their detection and structural elucidation. phmethods.netresearchgate.netnih.gov

The field of metabolomics, which aims to comprehensively analyze the complete set of metabolites in a biological sample, is an emerging area of research for ACE inhibitors. nih.govmetaboprofile.com By employing advanced analytical platforms like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can obtain a global snapshot of the metabolic changes induced by this compound. nih.gov This high-throughput profiling can help in identifying novel metabolites, understanding the mechanism of action, and discovering potential biomarkers of efficacy or toxicity.

Table 4: Advanced Analytical Platforms for this compound Studies

Analytical Platform Application Key Features
UHPLC-MS/MS Quantitative analysis of this compound and its known metabolites in biological fluids. phmethods.netpensoft.net High speed, sensitivity, and specificity.
High-Resolution Mass Spectrometry (HRMS) Identification of unknown metabolites and elucidation of their structures. Accurate mass measurement for unambiguous formula determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural characterization of metabolites and investigation of metabolic pathways. Provides detailed structural information in a non-destructive manner.

| Metabolomics Platforms | Global, untargeted analysis of all detectable metabolites in a sample. nih.govmetaboprofile.com | High-throughput capability for biomarker discovery and systems biology studies. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.